![molecular formula C18H12F3I4NO5 B12292531 Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12292531.png)
Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-[4-(4-hydroxy-3,5-diiodo-phénoxy)-3,5-diiodo-phényl]-2-[(2,2,2-trifluoroacétyl)amino]propanoate de méthyle est un composé organique complexe avec des applications significatives dans divers domaines scientifiques. Ce composé est caractérisé par sa structure unique, qui comprend plusieurs atomes d'iode et un groupe trifluoroacétyle, ce qui en fait un sujet d'intérêt dans les recherches chimiques et biologiques.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du 3-[4-(4-hydroxy-3,5-diiodo-phénoxy)-3,5-diiodo-phényl]-2-[(2,2,2-trifluoroacétyl)amino]propanoate de méthyle implique plusieurs étapes, commençant par l'iodation de composés phénoliques. Le processus comprend généralement:
Estérification: La formation du groupe ester par réaction du phénol iodé avec le méthanol en présence d'un catalyseur acide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des étapes similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Des techniques telles que les réacteurs à écoulement continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et la possibilité de mise à l'échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-[4-(4-hydroxy-3,5-diiodo-phénoxy)-3,5-diiodo-phényl]-2-[(2,2,2-trifluoroacétyl)amino]propanoate de méthyle subit diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxyle peut être oxydé pour former des quinones.
Réduction: Les atomes d'iode peuvent être réduits pour former des dérivés déiodés.
Substitution: Le groupe trifluoroacétyle peut être substitué par d'autres groupes acyles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation: Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction: Réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Des chlorures d'acyle ou des anhydrides en présence d'une base.
Principaux produits
Oxydation: Quinones et autres dérivés oxydés.
Réduction: Composés déiodés.
Substitution: Divers dérivés acylés.
Applications de recherche scientifique
Le 3-[4-(4-hydroxy-3,5-diiodo-phénoxy)-3,5-diiodo-phényl]-2-[(2,2,2-trifluoroacétyl)amino]propanoate de méthyle a diverses applications dans la recherche scientifique:
Chimie: Utilisé comme réactif en synthèse organique et comme précurseur de molécules plus complexes.
Biologie: Étudié pour ses effets potentiels sur les systèmes biologiques, y compris l'inhibition enzymatique et la liaison aux récepteurs.
Médecine: Investigué pour ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et anticancéreuses.
Industrie: Utilisé dans le développement de matériaux avancés et comme catalyseur dans divers procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 3-[4-(4-hydroxy-3,5-diiodo-phénoxy)-3,5-diiodo-phényl]-2-[(2,2,2-trifluoroacétyl)amino]propanoate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Les atomes d'iode et le groupe trifluoroacétyle jouent un rôle crucial dans son affinité de liaison et sa spécificité. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou modifier la fonction du récepteur en interagissant avec des résidus d'acides aminés clés.
Applications De Recherche Scientifique
Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atoms and trifluoroacetyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key amino acid residues.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(4-hydroxy-3,5-diiodo-phényl)propanoate de méthyle: Manque le groupe trifluoroacétyle.
3-(4-hydroxy-3,5-diiodo-phénoxy)propanoate de méthyle: Structure similaire mais différents groupes fonctionnels.
Unicité
Le 3-[4-(4-hydroxy-3,5-diiodo-phénoxy)-3,5-diiodo-phényl]-2-[(2,2,2-trifluoroacétyl)amino]propanoate de méthyle est unique en raison de sa combinaison d'atomes d'iode et d'un groupe trifluoroacétyle, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C18H12F3I4NO5 |
|---|---|
Poids moléculaire |
886.9 g/mol |
Nom IUPAC |
methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
InChI |
InChI=1S/C18H12F3I4NO5/c1-30-16(28)13(26-17(29)18(19,20)21)4-7-2-11(24)15(12(25)3-7)31-8-5-9(22)14(27)10(23)6-8/h2-3,5-6,13,27H,4H2,1H3,(H,26,29) |
Clé InChI |
LJZOPJWCLTTXIL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


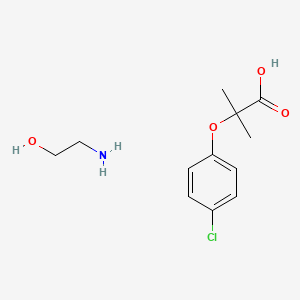
![[rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12292473.png)
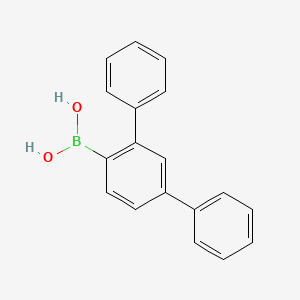
![3-Methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B12292477.png)
![Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate](/img/structure/B12292488.png)
![Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]-](/img/structure/B12292491.png)
![6-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12292492.png)
![(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide](/img/structure/B12292493.png)
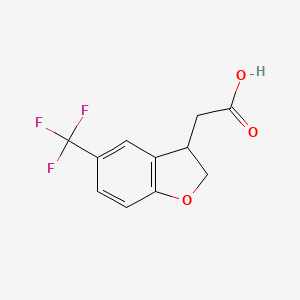
![Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B12292507.png)
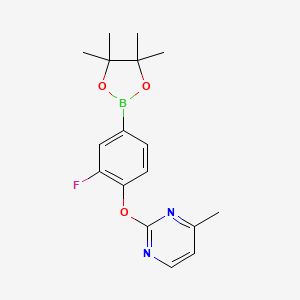
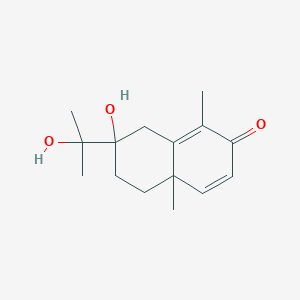
![benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B12292515.png)
![rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate)](/img/structure/B12292524.png)
